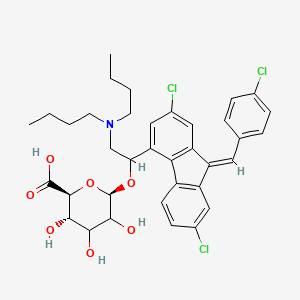

Lumefantrine beta-D-Glucuronide

説明

特性

分子式 |

C36H40Cl3NO7 |

|---|---|

分子量 |

705.1 g/mol |

IUPAC名 |

(2S,3S,6R)-6-[2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C36H40Cl3NO7/c1-3-5-13-40(14-6-4-2)19-29(46-36-33(43)31(41)32(42)34(47-36)35(44)45)28-18-23(39)17-27-25(15-20-7-9-21(37)10-8-20)26-16-22(38)11-12-24(26)30(27)28/h7-12,15-18,29,31-34,36,41-43H,3-6,13-14,19H2,1-2H3,(H,44,45)/b25-15-/t29?,31?,32-,33?,34-,36+/m0/s1 |

InChIキー |

YYRVPOHAOANQSD-CMPFFBKPSA-N |

異性体SMILES |

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O |

正規SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)OC5C(C(C(C(O5)C(=O)O)O)O)O |

製品の起源 |

United States |

Lumefantrine beta-D-Glucuronide synthesis pathway

An In-Depth Technical Guide to the Synthesis of Lumefantrine-β-D-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucuronidation represents a pivotal pathway in the Phase II metabolism of a vast array of xenobiotics, including the antimalarial agent lumefantrine. The conjugation of glucuronic acid to the parent drug molecule, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases its polarity, facilitating renal or biliary excretion.[1][2] The synthesis of drug glucuronides, such as lumefantrine-β-D-glucuronide, is indispensable for the comprehensive evaluation of a drug candidate. It provides the authenticated analytical standard required to verify its structure in metabolic studies, quantify its levels in clinical samples, and perform further pharmacological and toxicological assessments.[3] This guide provides a detailed examination of the primary methodologies for synthesizing lumefantrine-β-D-glucuronide, focusing on both traditional chemical approaches and modern biosynthetic strategies. We explore the mechanistic underpinnings, procedural details, and inherent challenges of each pathway, offering field-proven insights for drug development professionals.

Introduction: The Metabolic Significance of Lumefantrine Glucuronidation

Lumefantrine is a highly lipophilic aryl alcohol antimalarial drug, administered in a fixed-dose combination with artemether for the treatment of uncomplicated Plasmodium falciparum malaria.[4][5] Its mechanism of action involves interfering with the heme detoxification process within the parasite.[6] The pharmacokinetic profile of lumefantrine is characterized by extensive metabolism, primarily mediated by the cytochrome P450 isoform CYP3A4.[7][8] This initial Phase I metabolism leads to the formation of metabolites such as desbutyl-lumefantrine.[9]

Following Phase I oxidation, lumefantrine and its metabolites undergo Phase II conjugation. The principal conjugation reaction is glucuronidation, where the hydroxyl moiety of lumefantrine serves as an acceptor for glucuronic acid transferred from the co-substrate, UDP-glucuronic acid (UDPGA).[2][9][10] This biotransformation yields the more water-soluble lumefantrine-β-D-glucuronide, which can be more readily eliminated from the body. Understanding this metabolic fate is critical, and the ability to synthesize the glucuronide metabolite is a prerequisite for its rigorous study.

This document serves as a technical guide to the two predominant synthetic routes: classical chemical synthesis, exemplified by the Koenigs-Knorr reaction, and enzyme-assisted synthesis, which leverages the catalytic specificity of UGTs.

Chemical Synthesis Pathway: The Koenigs-Knorr Approach and Its Variants

Chemical synthesis provides a robust, albeit often challenging, route to obtaining gram-scale quantities of drug glucuronides necessary for extensive studies.[11][12] The synthesis of glucuronides is notoriously more difficult than that of other glycosides due to the C-5 electron-withdrawing carboxyl group, which destabilizes the oxocarbenium ion intermediate crucial for glycosidic bond formation.[11][13]

The Koenigs-Knorr Reaction: A Cornerstone of Glycosylation Chemistry

The Koenigs-Knorr reaction, first reported over a century ago, remains a foundational method for O-glucuronide synthesis.[14][15] The reaction involves the coupling of a glycosyl halide donor with an alcohol acceptor (the aglycone) in the presence of a heavy metal salt promoter.[14][16]

Core Mechanism: The key steps involve the activation of the glycosyl halide (typically a bromide) by a promoter, such as silver carbonate or silver triflate, to form an oxocarbenium ion intermediate.[14] For glucuronic acid donors protected with an ester group (e.g., acetate) at the C-2 position, this intermediate is stabilized through neighboring group participation, forming a dioxolanium ring. The aglycone (lumefantrine) then attacks this intermediate in an Sₙ2 fashion, leading to a stereospecific 1,2-trans product—the desired β-glucuronide.[14]

Caption: General mechanism of the Koenigs-Knorr reaction for β-glucuronide synthesis.

Critical Parameters and Protocol Design

The successful synthesis of a complex glucuronide like that of lumefantrine is contingent on several factors:

-

Protecting Group Strategy: The glucuronic acid donor must be appropriately protected. Typically, the hydroxyl groups are acetylated, and the carboxylic acid is converted to a methyl ester. This prevents self-condensation and other side reactions.

-

Aglycone Reactivity: Lumefantrine is a sterically hindered secondary alcohol, which can significantly lower the yield of the coupling reaction. Attempts to directly glucuronidate complex aglycones often fail, necessitating high-reactivity donors or alternative strategies.[3][12][16]

-

Reaction Conditions: Anhydrous conditions are critical, as any water will react with the activated donor.[11] The choice of solvent (e.g., toluene, dichloromethane) and promoter are key variables to screen.

-

Deprotection: The final step involves the quantitative removal of all protecting groups, typically via base-catalyzed hydrolysis (saponification), without cleaving the newly formed glycosidic bond.

Experimental Protocol: Chemical Synthesis

The following protocol is a representative workflow based on established Koenigs-Knorr methodology, adapted for lumefantrine.

Step 1: Glycosidic Coupling

-

To a flame-dried, round-bottom flask under an inert argon atmosphere, add lumefantrine (1.0 equivalent) and freshly activated 4 Å molecular sieves in anhydrous dichloromethane.

-

Add silver carbonate (Ag₂CO₃, 2.0 equivalents) as the promoter.

-

Cool the stirred suspension to 0°C.

-

Add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) bromide uronate (1.5 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing the pad with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude residue by silica gel flash column chromatography to isolate the protected lumefantrine-β-D-glucuronide methyl ester.

Step 2: Deprotection (Saponification)

-

Dissolve the purified, protected conjugate from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.

-

Cool the solution to 0°C and add an aqueous solution of lithium hydroxide (LiOH, 5.0 equivalents) dropwise.

-

Stir the reaction at 0°C for 4-6 hours, monitoring the removal of the acetyl and methyl ester groups by TLC or LC-MS.

-

Once deprotection is complete, carefully neutralize the reaction mixture to pH ~7 with an acidic ion-exchange resin (e.g., Dowex).

-

Filter off the resin and concentrate the filtrate in vacuo.

-

Purify the final product, lumefantrine-β-D-glucuronide, using reverse-phase HPLC.

Caption: Workflow for the chemical synthesis of Lumefantrine-β-D-Glucuronide.

Enzymatic Synthesis Pathway: A Biomimetic Approach

Enzymatic synthesis offers a powerful alternative to chemical methods, providing unparalleled regio- and stereoselectivity by mimicking the in vivo metabolic process.[17][18] This approach is particularly advantageous for complex molecules like lumefantrine, where chemical methods may suffer from low yields or side reactions.[12] The core of this strategy is the use of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the conjugation reaction.[1][2]

Methodologies in Enzymatic Synthesis

Several sources of UGTs can be employed:

-

Liver Microsomes or S9 Fractions: These are subcellular fractions prepared from liver homogenates that are rich in membrane-bound UGTs.[11][12] This method provides a cocktail of enzymes representative of hepatic metabolism.

-

Recombinant UGTs: Specific human UGT isoforms can be expressed in cell lines (e.g., insect or bacterial cells) and purified.[12] This allows for the precise identification of which UGT enzyme is responsible for metabolizing the drug and can lead to cleaner reaction profiles.

-

Microbial Biotransformation: Certain microbial strains can be engineered or selected for their ability to perform glucuronidation on a preparative scale, offering a potentially cost-effective and scalable solution.[12]

Advantages and Experimental Considerations

The primary advantage of enzymatic synthesis is its specificity, which circumvents the need for complex protection-deprotection schemes. However, the yields are often lower than in chemical synthesis, and the cost of co-factors and enzymes can be high.[11]

Experimental Protocol: Enzymatic Synthesis using Liver S9

The following protocol outlines a typical small-scale enzymatic synthesis.

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Magnesium chloride (MgCl₂, final concentration 10 mM)

-

Lumefantrine (dissolved in a minimal amount of DMSO, final concentration typically 10-100 µM)

-

Liver S9 fraction (e.g., human liver S9, final concentration 1-2 mg/mL protein)

-

UDP-glucuronic acid (UDPGA, final concentration 2-5 mM)

-

-

Incubation: Incubate the reaction mixture in a shaking water bath at 37°C for 2-4 hours.

-

Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the proteins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis and Purification: Carefully transfer the supernatant to a new tube. Analyze an aliquot by LC-MS/MS to confirm product formation. The remainder can be purified by preparative or semi-preparative RP-HPLC.

Caption: Workflow for the enzyme-assisted synthesis of Lumefantrine-β-D-Glucuronide.

Purification and Structural Characterization

Regardless of the synthetic route, rigorous purification and characterization are mandatory to ensure the identity and purity of the final product.

Purification Techniques

-

Flash Column Chromatography: Primarily used to purify intermediates in chemical synthesis on a multi-gram scale.[16]

-

Solid-Phase Extraction (SPE): Useful for sample cleanup and concentration, especially after enzymatic reactions, before final analysis.[19]

-

High-Performance Liquid Chromatography (HPLC): The gold standard for the final purification of drug glucuronides. Reverse-phase (RP-HPLC) is most common, providing high-resolution separation of the product from residual starting material and by-products.[4][16][19]

Analytical Characterization

A combination of analytical techniques is required for unambiguous structural confirmation.

| Technique | Purpose | Key Information Provided |

| LC-MS/MS | Molecular Weight & Purity | Confirms the mass of the parent ion corresponding to the glucuronide; provides fragmentation data for structural clues; assesses purity.[4][11] |

| ¹H & ¹³C NMR | Definitive Structure | Confirms the covalent structure, the site of glucuronidation, and crucially, the anomeric configuration (β-linkage) via the coupling constant of the anomeric proton (¹H NMR).[11][12] |

| HPLC-UV | Purity & Quantification | Determines the purity of the final compound by assessing peak area. A UV detector set to ~335 nm is suitable for lumefantrine.[19] |

Conclusion

The synthesis of lumefantrine-β-D-glucuronide is a critical step in the comprehensive study of this important antimalarial drug. This guide has detailed the two primary synthetic paradigms: the established, scalable chemical route via the Koenigs-Knorr reaction and the highly specific, biomimetic enzymatic route.

-

Chemical synthesis is indispensable for producing the large quantities of material needed for toxicological and extensive pharmacological studies, but it requires careful optimization of protecting group strategies and reaction conditions to overcome the challenges posed by a complex aglycone.

-

Enzymatic synthesis , while typically lower-yielding, offers unparalleled selectivity, providing a direct and clean route to the metabolite that is ideal for producing analytical standards and for identifying the specific UGT isoforms involved in the drug's metabolism.

The choice of method depends on the ultimate application—scale versus specificity. In both cases, rigorous purification by HPLC and definitive characterization by NMR and MS are essential to provide the high-quality, authenticated material required to support modern drug development programs.

References

-

Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases | Journal of Agricultural and Food Chemistry - ACS Publications. (2019, May 14). ACS Publications. [Link]

-

Huskey, S. E., et al. (2012). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. ACS Medicinal Chemistry Letters, 3(6), 480-484. [Link]

-

Glucuronide synthesis. (n.d.). Hypha Discovery. [Link]

-

Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. (2019, June 5). Journal of Agricultural and Food Chemistry. [Link]

-

Enzymatic synthesis of glucuronidated metabolites of two neurological active agents using plant glucuronosyltransferases. (2018, July 10). PubMed. [Link]

-

Koenigs–Knorr reaction. (n.d.). In Wikipedia. [Link]

-

Gram Scale Synthesis of the Glucuronide Metabolite of ABT-724. (2006, September 23). ACS Publications. [Link]

-

Huang, L., et al. (2010). A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study. Analytical Chemistry Insights, 5, 15-22. [Link]

-

Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. (2011). Molecules, 16(5), 4095-4143. [Link]

-

Glucuronidation and UGT isozymes in bladder: new targets for the treatment of uroepithelial carcinomas? (2017, January 10). Oncotarget. [Link]

-

van Vugt, M., et al. (2000). Pharmacokinetics and electrocardiographic pharmacodynamics of artemether-lumefantrine (Riamet®) with concomitant administration of ketoconazole in healthy subjects. British Journal of Clinical Pharmacology, 50(6), 585-592. [Link]

-

Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study. (2013). Journal of Analytical Methods in Chemistry. [Link]

-

Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. (2011, May 10). MDPI. [Link]

-

Development of Analytical Method for Lumefantrine by UV Spectrophotometry. (2015, July 16). PDF from Semantic Scholar. [Link]

-

Acyl Glucuronides of Carboxylic acid-containing Drugs. (n.d.). Hypha Discovery. [Link]

-

Glucuronidations using the Koenigs-Knorr procedure. (n.d.). ResearchGate. [Link]

-

Kloprogge, F., et al. (2018). Artemether-Lumefantrine Pharmacokinetics and Clinical Response Are Minimally Altered in Pregnant Ugandan Women Treated for Uncomplicated Falciparum Malaria. Antimicrobial Agents and Chemotherapy, 62(6), e00057-18. [Link]

-

A Regioselectively Labelled Reagent for the Koenigs-Knorr Synthesis of Deuterated Drug Conjugates. (1994). Isotopenpraxis Environmental Health Studies. [Link]

-

High Performance Liquid Chromatography Method Development and an Innovative Technique for Validation of Artemether and Lumefantrine Oral Dry Suspension. (2020, December 3). Infectious Disorders - Drug Targets. [Link]

-

Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC. (2020, July 27). Molecules. [Link]

-

Population Pharmacokinetics and Pharmacodynamics of Lumefantrine in Young Ugandan Children Treated With Artemether-Lumefantrine for Uncomplicated Malaria. (2016, October 15). The Journal of Infectious Diseases. [Link]

-

Purification and characterization of a novel alpha-glucuronidase from Aspergillus niger specific for O-alpha-D-glucosyluronic acid alpha-D-glucosiduronic acid. (2005, March 15). PubMed. [Link]

-

Population Pharmacokinetics and Clinical Response for Artemether-Lumefantrine in Pregnant and Nonpregnant Women with Uncomplicated Plasmodium falciparum Malaria in Tanzania. (2015). Antimicrobial Agents and Chemotherapy, 59(7), 4150-4159. [Link]

-

PHARMACOKINETICS OF LUMEFANTRINE IN HEALTHY PAKISTANI VOLUNTEERS. (n.d.). Pakistan Armed Forces Medical Journal. [Link]

-

Purification and characterization of a β-glucuronidase from Aspergillus niger. (n.d.). ResearchGate. [Link]

-

Lumefantrine. (2016, December 5). New Drug Approvals. [Link]

-

What is the mechanism of Lumefantrine? (2024, July 17). Patsnap Synapse. [Link]

-

Population Pharmacokinetics and Pharmacodynamics of Artemether and Lumefantrine during Combination Treatment in Children with Uncomplicated Falciparum Malaria in Tanzania. (2010). Antimicrobial Agents and Chemotherapy, 54(8), 3290-3302. [Link]

-

Improved One Pot Process For The Synthesis Of Lumefantrine. (n.d.). Quick Company. [Link]

-

Physical Stability and Dissolution of Lumefantrine Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation. (2020). Pharmaceutics, 13(1), 38. [Link]

-

Balancing Solid-State Stability and Dissolution Performance of Lumefantrine Amorphous Solid Dispersions: The Role of Polymer Choice and Drug–Polymer Interactions. (2021, September 8). Molecular Pharmaceutics. [Link]

-

Quality and stability of artemether-lumefantrine stored under ambient conditions in rural Mali. (2014, December 4). Malaria Journal. [Link]

-

Balancing Solid-State Stability and Dissolution Performance of Lumefantrine Amorphous Solid Dispersions: The Role of Polymer Choice and Drug–Polymer Interactions. (2021, September 8). ACS Figshare. [Link]

-

Physical Stability and Dissolution of Lumefantrine Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation. (2020, December 31). PubMed. [Link]

-

Phase I and II metabolism of lumefantrine shows the conversion of... (n.d.). ResearchGate. [Link]

- Process for the preparation of glucuronide drug-linkers and intermediates thereof. (n.d.).

-

lumefantrine. (n.d.). ClinPGx. [Link]

- Synthesis method of lumefantrine-D9. (n.d.).

-

Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. (2016). Der Pharma Chemica. [Link]

-

Pharmacokinetics and Pharmacodynamics of Lumefantrine (Benflumetol) in Acute Falciparum Malaria. (1999). Antimicrobial Agents and Chemotherapy, 43(8), 1953-1958. [Link]

-

N-Glucuronidation of Drugs and Other Xenobiotics. (n.d.). HELDA - University of Helsinki. [Link]

-

Synthesis of Nitric Oxide Derivatives of Lumefantrine for Antimalarial Activity. (2023, November 28). International Journal of Pharmacy & Pharmaceutical Research. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. oncotarget.com [oncotarget.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. What is the mechanism of Lumefantrine? [synapse.patsnap.com]

- 7. Pharmacokinetics and electrocardiographic pharmacodynamics of artemether-lumefantrine (Riamet®) with concomitant administration of ketoconazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Artemether-Lumefantrine Pharmacokinetics and Clinical Response Are Minimally Altered in Pregnant Ugandan Women Treated for Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. mdpi.com [mdpi.com]

- 14. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Enzymatic synthesis of glucuronidated metabolites of two neurological active agents using plant glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Synthesis and Analytical Characterization of Lumefantrine Glucuronide: A Technical Whitepaper

Executive Summary

Lumefantrine is a highly lipophilic antimalarial agent routinely co-administered with artemether as a first-line artemisinin-based combination therapy (ACT). While its Phase I oxidative metabolism is thoroughly documented, its Phase II disposition—specifically glucuronidation—is the critical gateway for its biliary excretion and systemic clearance. Understanding and synthesizing lumefantrine glucuronide in vitro is paramount for advanced ADME-Tox profiling, predicting drug-drug interactions (DDIs), and optimizing dosing regimens for vulnerable populations. This guide provides an authoritative, self-validating methodological framework for the in vitro synthesis and quantification of lumefantrine glucuronide.

Mechanistic Grounding: The Glucuronidation Pathway

Lumefantrine is predominantly N-debutylated to its pharmacologically active metabolite, desbutyl-lumefantrine, by the cytochrome P450 isoenzyme CYP3A4 (1)[1]. Following this Phase I biotransformation, both the parent compound and the desbutyl metabolite undergo Phase II conjugation.

The glucuronidation of lumefantrine is catalyzed by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, primarily the hepatic isoforms UGT1A9 and UGT2B7 (2)[2]. These enzymes facilitate the covalent transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the drug, forming Lumefantrine beta-D-Glucuronide—a highly polar conjugate primed for elimination (3)[3].

Caption: Phase I and II metabolic pathways of Lumefantrine highlighting UGT-mediated glucuronidation.

Causality in Experimental Design

Synthesizing lumefantrine glucuronide in vitro using Human Liver Microsomes (HLMs) presents specific biophysical challenges that dictate our experimental choices:

-

Overcoming UGT Latency (The Alamethicin Requirement): UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). During the preparation of HLMs, the ER fragments and forms sealed vesicles, physically blocking the highly polar UDPGA cofactor from accessing the active site. We utilize alamethicin , a pore-forming peptide, to permeabilize the membrane. Omitting this step results in a severe underestimation of reaction velocity.

-

Managing Extreme Lipophilicity: Lumefantrine possesses a high partition coefficient (logP ~8.3). It rapidly binds to plasticware and precipitates in aqueous buffers. To maintain the free drug fraction, the reaction must utilize low-binding polypropylene plates and an optimized organic solvent concentration (e.g., <0.5% DMSO) that solubilizes the drug without denaturing the UGT enzymes.

-

Cofactor Stabilization: Magnesium chloride (MgCl₂) is mandatory. Mg²⁺ acts as a critical divalent cation that bridges the UDPGA cofactor to the UGT enzyme's active site, stabilizing the transition state during glucuronic acid transfer.

Self-Validating In Vitro Synthesis Protocol

To guarantee scientific trustworthiness, this protocol is designed as a self-validating system . It relies on HLMs fortified with UDPGA (4)[4] and incorporates built-in controls to rule out false positives and matrix suppression.

Built-in Validation Matrix

-

System Blank (Negative Control): An identical reaction mixture lacking UDPGA. Causality: Differentiates true UGT-mediated glucuronidation from non-enzymatic degradation or background MS interference.

-

Heat-Inactivated Control: HLMs boiled at 95°C for 5 minutes prior to assembly. Causality: Confirms that glucuronide formation is strictly dependent on active enzymatic catalysis.

-

Internal Standard (IS): Addition of a structurally similar compound (e.g., Verapamil) during the termination step. Causality: Corrects for extraction recovery variance and LC-MS/MS ionization suppression.

Step-by-Step Methodology

-

Microsomal Permeabilization: Suspend pooled HLMs (1.0 mg/mL final protein concentration) in 50 mM Tris-HCl buffer (pH 7.4). Add alamethicin (50 µg/mg of microsomal protein) and incubate on ice for 15 minutes to allow pore formation.

-

Reaction Assembly: To the permeabilized HLMs, add MgCl₂ (final concentration 5.0 mM) and Lumefantrine (dissolved in DMSO, final assay concentration 10–50 µM, ensuring final DMSO is ≤0.5% v/v). Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the glucuronidation reaction by adding the cofactor UDPGA (final concentration 2.0–5.0 mM).

-

Incubation: Incubate at 37°C for 30 to 60 minutes under continuous gentle agitation.

-

Termination & Extraction: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the Internal Standard (Verapamil, 100 ng/mL). Vortex vigorously for 2 minutes to precipitate microsomal proteins.

-

Clarification: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C. Transfer the particle-free supernatant to autosampler vials for LC-MS/MS analysis.

Caption: Self-validating in vitro workflow for the synthesis and extraction of Lumefantrine glucuronide.

Quantitative Data & Analytical Validation

Following extraction, the supernatant is subjected to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Below are the optimized quantitative parameters and analytical conditions required to successfully validate the assay.

Table 1: Optimized In Vitro Reaction Parameters for Lumefantrine Glucuronidation

| Parameter | Optimal Condition | Causality / Rationale |

| Enzyme Source (HLM) | 0.5 - 1.0 mg/mL | Balances sufficient enzyme availability with the risk of non-specific drug-protein binding. |

| Alamethicin | 50 µg/mg protein | Overcomes UGT latency by permeabilizing ER vesicles. |

| UDPGA Cofactor | 2.0 - 5.0 mM | Provides a saturating concentration of the obligatory Phase II sugar donor. |

| MgCl₂ | 5.0 mM | Essential divalent cation for anchoring UDPGA to the UGT active site. |

| Tris-HCl Buffer | 50 mM, pH 7.4 | Maintains physiological pH; avoids phosphate precipitation with Mg²⁺ ions. |

| Organic Solvent | ≤ 0.5% v/v DMSO | Maintains lumefantrine solubility without denaturing UGT1A9/UGT2B7. |

Table 2: Representative LC-MS/MS Analytical Conditions

| Parameter | Setting / Value |

| Analytical Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in LC-MS grade Water |

| Mobile Phase B | 0.1% Formic Acid in LC-MS grade Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Extraction Method | Protein Precipitation (1:3 v/v Acetonitrile) |

References

- Artemether-lumefantrine co-administration with antiretrovirals: population pharmacokinetics and dosing implic

- In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial - MDPI (mdpi.com)

- Differential Impact of Nevirapine on Artemether-Lumefantrine Pharmacokinetics in Individuals Stratified by CYP2B6 c.516G>T Genotypes | Antimicrobial Agents and Chemotherapy - ASM Journals (asm.org)

- Buy Lumefantrine beta-D-Glucuronide (EVT-13996499) - EvitaChem (evitachem.com)

Sources

- 1. Artemether-lumefantrine co-administration with antiretrovirals: population pharmacokinetics and dosing implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. evitachem.com [evitachem.com]

- 4. In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial [mdpi.com]

role of UGT enzymes in Lumefantrine glucuronidation

The Role of UGT Enzymes in Lumefantrine Glucuronidation: Mechanistic Pathways, Reaction Phenotyping, and Clinical Implications

Executive Summary

Lumefantrine is a cornerstone of Artemisinin-based Combination Therapies (ACTs) used globally for the treatment of uncomplicated Plasmodium falciparum malaria. While its Phase I metabolism is well-documented, the Phase II clearance of its active metabolite via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes is a critical determinant of its pharmacokinetic profile and drug-drug interaction (DDI) liability[1]. As a Senior Application Scientist, I approach the biotransformation of lumefantrine not just as a sequence of metabolic events, but as a dynamic system of enzymatic clearances that dictate clinical efficacy and safety. This whitepaper details the mechanistic pathways, the self-validating experimental protocols required to phenotype these reactions, and the clinical implications of UGT induction.

The Mechanistic Imperative of Glucuronidation in Lumefantrine Clearance

Lumefantrine (LF) is a highly lipophilic antimalarial agent. Its primary Phase I metabolism occurs via Cytochrome P450 3A4 (CYP3A4), which N-dealkylates the parent drug into the active metabolite desbutyl-lumefantrine (DBL)[2][3]. However, the terminal clearance of DBL relies heavily on Phase II conjugation[1]. UGT enzymes catalyze the covalent addition of glucuronic acid to DBL, transforming it into a highly polar, readily excretable DBL-glucuronide[4][5].

Understanding this UGT-mediated pathway is critical because the systemic accumulation of DBL—which possesses potent antimalarial activity—must be carefully balanced against its potential for toxicity[2]. Furthermore, UGT enzymes are highly susceptible to auto-induction and inhibition by co-administered drugs, making them a primary vector for complex DDIs, particularly in special populations such as pregnant women or patients with HIV co-infection[6].

Phase I and II metabolic biotransformation pathway of Lumefantrine.

Experimental Methodology: UGT Reaction Phenotyping Protocol

To accurately profile the specific UGT isoforms responsible for DBL glucuronidation, we employ an in vitro reaction phenotyping workflow utilizing Human Liver Microsomes (HLMs) and recombinant UGTs (rUGTs)[5]. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Self-validating in vitro workflow for UGT reaction phenotyping.

Step 1: Microsomal Activation via Pore-Formation

-

Action : Incubate HLMs or rUGTs (1 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes[5].

-

Causality : Unlike CYP enzymes, UGTs are localized to the luminal side of the endoplasmic reticulum (ER). Alamethicin, a pore-forming peptide, permeabilizes the ER membrane. This overcomes enzyme latency by allowing the highly hydrophilic cofactor, UDP-glucuronic acid (UDPGA), to freely access the UGT active site.

Step 2: Incubation Mixture Assembly

-

Action : Combine activated microsomes (0.5 mg/mL final), MgCl2 (5 mM), and DBL (0.5–50 µM) in a 50 mM Tris-HCl buffer (pH 7.4).

-

Causality : Mg2+ is an essential cofactor that stabilizes the UDPGA-enzyme complex, maximizing catalytic efficiency. The Tris-HCl buffer maintains physiological pH, preventing the spontaneous hydrolysis of the substrate or the newly formed glucuronide.

Step 3: Reaction Initiation and Self-Validating Controls

-

Action : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding UDPGA (2 mM). Crucially, run a parallel negative control where UDPGA is replaced with buffer[5].

-

Causality : Pre-incubation ensures thermal equilibrium, preventing kinetic lag. The UDPGA-minus control is a mandatory self-validating step; it proves that any observed depletion of DBL or appearance of a polar mass is strictly UGT-dependent, ruling out background chemical degradation or residual Phase I activity.

Step 4: Termination and Extraction

-

Action : Terminate the reaction after 30 minutes by adding an equal volume of ice-cold acetonitrile containing an isotopically labeled internal standard. Centrifuge at 14,000 x g for 10 minutes.

-

Causality : Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity, while simultaneously precipitating them out of solution. This yields a clean supernatant for precise LC-MS/MS quantification of the DBL-glucuronide[4].

Clinical Implications: Enzyme Auto-Induction and DDIs

The reliance of lumefantrine and DBL on CYP3A4 and UGTs creates significant vulnerabilities in polypharmacy, particularly in HIV-malaria co-infected patients receiving antiretroviral therapy (ART)[1][7]. Drugs like efavirenz and nevirapine are known inducers of both CYP and UGT pathways, which can lead to sub-therapeutic antimalarial concentrations and an increased risk of treatment failure[7][8].

Table 1: Quantitative Impact of Antiretrovirals on Lumefantrine Pharmacokinetics

| Co-administered Drug | Drug Class | Impact on Lumefantrine Exposure | Impact on DBL Exposure | Mechanistic Rationale |

| Efavirenz | NNRTI | Decreased by 69.9%[7] | Increased formation[7] | Strong induction of CYP3A4 and subsequent UGT clearance |

| Nevirapine | NNRTI | Decreased by 25.2%[7] | Decreased by 34%[8] | Moderate induction of CYP3A4 and UGTs |

| Lopinavir/Ritonavir | Protease Inhibitor | Increased by 439%[7] | Decreased formation[7] | Potent inhibition of CYP3A4 and UGTs |

Data summarized from population pharmacokinetic modeling and clinical DDI studies[7][8].

References

-

Effect of Pregnancy on the Pharmacokinetic Interaction between Efavirenz and Lumefantrine in HIV-Malaria Coinfection - ResearchGate. 1

-

Buy Lumefantrine beta-D-Glucuronide (EVT-13996499) - EvitaChem. 4

-

Artemether-Lumefantrine Pharmacokinetics and Clinical Response Are Minimally Altered in Pregnant Ugandan Women - PMC. 6

-

Artemether-lumefantrine co-administration with antiretrovirals: Population pharmacokinetics and dosing implications - ResearchGate. 7

-

Desbutyl Lumefantrine - Benchchem. 2

-

Application of pharmacogenomics to malaria: a holistic approach for successful chemotherapy - PMC. 3

-

Differential Impact of Nevirapine on Artemether-Lumefantrine Pharmacokinetics - ResearchGate. 8

-

In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism - SpringerNature. 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. Desbutyl Lumefantrine Metabolite [benchchem.com]

- 3. Application of pharmacogenomics to malaria: a holistic approach for successful chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. evitachem.com [evitachem.com]

- 5. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 6. Artemether-Lumefantrine Pharmacokinetics and Clinical Response Are Minimally Altered in Pregnant Ugandan Women Treated for Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Lumefantrine beta-D-Glucuronide as a biomarker of drug metabolism

Lumefantrine β -D-Glucuronide: A Critical Biomarker for Phase II Drug Metabolism and Pharmacokinetic Profiling

The Mechanistic Imperative of Tracking Phase II Conjugation

Artemether-lumefantrine (AL) remains the global cornerstone for treating uncomplicated Plasmodium falciparum malaria. While the rapid parasiticidal action is driven by artemether, the prevention of recrudescence relies entirely on the long-acting partner drug, lumefantrine. Historically, pharmacokinetic (PK) monitoring has focused on the parent compound and its Phase I oxidative metabolite, desbutyl-lumefantrine (DBL). However, as drug-drug interactions (DDIs) and physiological states (like pregnancy) increasingly complicate dosing regimens, measuring Phase I metabolites alone is insufficient.

Lumefantrine is highly lipophilic and undergoes extensive hepatic biotransformation. While CYP3A4 drives its N-debutylation, the terminal clearance of both lumefantrine and DBL is governed by Phase II conjugation—specifically, glucuronidation via uridine diphospho-glucuronosyltransferase (UGT) enzymes [1].

Quantifying Lumefantrine β -D-Glucuronide provides a direct, high-fidelity window into the UGT-mediated clearance pathway. As an application scientist, I advocate for the integration of this glucuronide biomarker into clinical PK assays because it allows researchers to distinguish between CYP-mediated metabolic induction and UGT-mediated clearance acceleration—a critical distinction when evaluating complex DDIs in patients co-infected with HIV.

Hepatic Biotransformation Pathway

The metabolic disposition of lumefantrine is a dual-pathway system. The parent drug can undergo direct Phase II conjugation to form Lumefantrine β -D-Glucuronide, or it can be oxidized by CYP3A4 to DBL, which is subsequently glucuronidated [2]. Upregulation of UGT enzymes, particularly during the second and third trimesters of pregnancy, significantly shortens the terminal half-life of lumefantrine, necessitating precise biomarker tracking to prevent therapeutic failure [3].

Fig 1. Phase I and Phase II hepatic metabolism pathways of lumefantrine.

Quantitative Impact of Co-Morbidities and DDIs

To understand the necessity of tracking the glucuronide biomarker, we must examine how co-administered drugs (specifically antiretrovirals) and physiological states alter lumefantrine exposure. The table below synthesizes the pharmacokinetic impact of various factors on lumefantrine AUC (Area Under the Curve) and the inferred impact on its metabolic pathways [1][4].

| Clinical Variable | Primary Mechanism of Interaction | Impact on Lumefantrine Exposure (AUC) | Impact on Glucuronidation Pathway |

| Efavirenz (ART) | CYP3A4 & UGT Induction | Decreased by ~69.9% | Accelerated clearance |

| Nevirapine (ART) | CYP3A4 Induction | Decreased by ~25.2% | Moderately accelerated |

| Lopinavir/Ritonavir | CYP3A4 Inhibition | Increased by ~439.0% | Shunted to direct UGT conjugation |

| Pregnancy | UGT Upregulation | Decreased terminal half-life | Accelerated clearance |

Data Summary: UGT induction plays a massive, often underreported role in the sub-therapeutic exposure of lumefantrine in pregnant and HIV-coinfected populations.

Self-Validating Analytical Methodology

Quantifying Phase II metabolites like Lumefantrine β -D-Glucuronide presents distinct bioanalytical challenges. Glucuronides are thermally and chemically labile. If subjected to high source temperatures or improper chromatographic conditions, the glucuronide moiety can cleave in the MS source (in-source fragmentation), artificially inflating the apparent concentration of the parent drug.

To ensure absolute scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It employs Solid Phase Extraction (SPE) to eliminate matrix effects and utilizes a stable isotope-labeled internal standard (SIL-IS) to correct for any extraction losses dynamically.

Step-by-Step LC-MS/MS Protocol

Phase 1: Sample Preparation & Matrix Normalization

-

Aliquot & Spike: Transfer 100 µL of human plasma into a 96-well plate. Spike with 10 µL of SIL-IS (Lumefantrine-d9).

-

Causality: The SIL-IS co-elutes with the target analyte, experiencing the exact same ion suppression/enhancement, thereby normalizing the mass spectrometer's response and validating extraction recovery.

-

-

Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile (0.1% formic acid). Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes at 4°C.

-

Causality: Lumefantrine is >99% bound to plasma proteins. The acidic, organic crash effectively denatures these proteins, releasing the bound glucuronide metabolite into the supernatant while halting any residual enzymatic degradation.

-

Phase 2: Solid Phase Extraction (SPE) 3. Condition & Load: Condition an Oasis HLB 96-well plate with 1 mL methanol, followed by 1 mL water. Load the supernatant from Step 2. 4. Wash: Wash the sorbent bed with 1 mL of 5% methanol in water.

-

Causality: This critical wash step removes highly polar endogenous salts and proteins that cause baseline noise, without eluting the lipophilic lumefantrine glucuronide.

-

Elute: Elute the analytes with 1 mL of 100% methanol. Evaporate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of mobile phase.

Phase 3: Chromatographic Separation & MS Detection 6. Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Causality: The acidic mobile phase keeps the glucuronide linkage protonated and stable. Crucially, the gradient ensures that Lumefantrine β -D-Glucuronide elutes before the parent lumefantrine, preventing any in-source fragmented parent ions from interfering with the glucuronide quantification.

-

Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

-

System Validation: Run a blank matrix sample immediately after the highest Quality Control (QC) standard.

-

Causality: This validates the absence of carryover in the autosampler and column, ensuring that subsequent low-concentration patient samples are not artificially elevated.

-

Fig 2. Self-validating LC-MS/MS workflow for lumefantrine glucuronide quantification.

Conclusion

The transition from merely measuring parent lumefantrine to actively profiling Lumefantrine β -D-Glucuronide represents a necessary evolution in antimalarial pharmacology. By employing rigorous, self-validating LC-MS/MS workflows, researchers can accurately map the UGT-mediated clearance pathways. This data is indispensable for adjusting dosing regimens in vulnerable populations—such as pregnant women and HIV-coinfected patients—ensuring that therapeutic plasma concentrations are maintained and the emergence of drug-resistant malaria is thwarted.

References

-

Artemether-lumefantrine co-administration with antiretrovirals: population pharmacokinetics and dosing implications. National Institutes of Health (PMC). URL:[Link]

-

Phase I and II metabolism of lumefantrine shows the conversion of lumefantrine to desbutyl-lumefantrine. ResearchGate. URL:[Link]

-

Effect of Pregnancy on the Pharmacokinetic Interaction between Efavirenz and Lumefantrine in HIV-Malaria Coinfection. National Institutes of Health (PMC). URL:[Link]

-

Artemether-Lumefantrine Exposure in HIV-Infected Nigerian Subjects on Nevirapine-Containing Antiretroviral Therapy. National Institutes of Health (PMC). URL:[Link]

biological activity of Lumefantrine beta-D-Glucuronide

Title: Biological Activity and Pharmacokinetic Implications of Lumefantrine β -D-Glucuronide: A Comprehensive Technical Guide

Executive Summary

Lumefantrine is a highly lipophilic bis-benzylidenefluorene derivative and a cornerstone of artemisinin-based combination therapies (ACTs), typically co-administered with artemether for the treatment of uncomplicated Plasmodium falciparum malaria[1][2]. While the clinical efficacy of lumefantrine is well-documented, its complex metabolic fate dictates its pharmacokinetic profile, safety, and clearance. This guide explores the Phase II metabolism of lumefantrine—specifically the formation, biological activity, and clinical implications of its major Phase II metabolite, Lumefantrine β -D-Glucuronide .

Mechanisms of Lumefantrine Metabolism

Lumefantrine undergoes extensive hepatic biotransformation before elimination. This process is divided into two primary pathways:

-

Phase I (Oxidative Biotransformation): Lumefantrine is primarily N-debutylated by Cytochrome P450 3A4 (CYP3A4) into desbutyl-lumefantrine[3].

-

Phase II (Conjugation): Both the parent drug and its desbutyl metabolite undergo direct glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), microsomal enzymes that transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the substrate, forming Lumefantrine β -D-Glucuronide[3][4].

Fig 1: Phase I and Phase II metabolic pathways of Lumefantrine leading to biliary excretion.

Biological Activity & Pharmacological Relevance

Unlike Phase I metabolites, which often retain or amplify target affinity, Phase II glucuronidation generally serves as a deactivation and clearance mechanism.

Lack of Antimalarial Activity Desbutyl-lumefantrine exhibits an in vitro antiparasitic effect 5 to 8 times higher than that of the parent compound, though its systemic exposure in humans is minimal (<1%)[3]. In contrast, Lumefantrine β -D-Glucuronide is pharmacologically inactive. The addition of the bulky, highly polar glucuronic acid moiety sterically hinders the molecule from crossing the hydrophobic membranes of the Plasmodium parasite and prevents it from inhibiting hemozoin formation.

Clearance and Biliary Excretion The primary biological role of Lumefantrine β -D-Glucuronide is to facilitate the elimination of the highly lipophilic parent drug. Glucuronidation significantly increases the hydrophilicity and molecular weight of the compound, targeting it for active transport by hepatic efflux transporters (e.g., Multidrug Resistance-associated Protein 2, MRP2). In humans and animal models, lumefantrine glucuronides are eliminated almost exclusively into the bile and subsequently excreted in the feces[3].

Clinical Implications in Special Populations The UGT-mediated clearance of lumefantrine is highly sensitive to physiological changes, most notably during pregnancy. Pregnancy induces the activity of specific UGT isoforms (such as UGT1A9 and UGT2B7), which accelerates the glucuronidation of ACT components[1][5]. Consequently, pregnant women often exhibit lower systemic exposure (AUC) and more rapid elimination of lumefantrine compared to non-pregnant adults[5]. Because a day-7 plasma lumefantrine concentration above 280 ng/mL is a critical threshold for preventing malaria recrudescence, this accelerated Phase II metabolism necessitates rigorous clinical monitoring and potentially extended dosing regimens in pregnant populations[5][6].

Quantitative Pharmacokinetic Profile

| Compound | Primary Enzyme | Pharmacological Activity | Excretion Route | Clinical Relevance |

| Lumefantrine | CYP3A4 | High (Parent Drug) | Hepatic/Biliary | Day-7 plasma conc. >280 ng/mL is required to prevent recrudescence[5]. |

| Desbutyl-lumefantrine | CYP3A4 | Very High (5-8x Parent) | Hepatic/Biliary | Minor systemic exposure (<1% of parent compound)[3]. |

| Lumefantrine β -D-Glucuronide | UGTs | Inactive | Biliary/Fecal | Primary clearance mechanism; accelerated by UGT induction in pregnancy[1][3]. |

Experimental Protocols: In Vitro Glucuronidation Assay

To isolate and quantify the formation of Lumefantrine β -D-Glucuronide, researchers utilize Human Liver Microsomes (HLMs) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a self-validating system designed to prevent false-negative kinetic data caused by enzyme latency.

Step-by-Step Methodology:

-

Buffer & HLM Preparation: Thaw pooled HLMs on ice. Prepare a 50 mM Tris-HCl reaction buffer (pH 7.4) supplemented with 5 mM MgCl2 .

-

Microsomal Permeabilization (Critical Step): Pre-incubate the HLMs (0.5 mg/mL final protein concentration) with the pore-forming peptide alamethicin (50 µg/mg microsomal protein) for 15 minutes on ice.

-

Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin permeabilizes the lipid bilayer, allowing the highly polar UDPGA cofactor to access the enzyme, ensuring accurate Vmax and Km calculations.

-

-

Substrate Addition: Add lumefantrine (dissolved in DMSO) to achieve final concentrations ranging from 1 to 50 µM. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced UGT inhibition.

-

Reaction Initiation: Pre-warm the mixture in a 37°C water bath for 5 minutes. Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 2 mM.

-

Incubation & Termination: Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled lumefantrine- d9 ).

-

Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction at the exact time point, while simultaneously extracting the lipophilic parent drug and the polar glucuronide metabolite into the solvent phase.

-

-

Centrifugation & LC-MS/MS Analysis: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to autosampler vials and analyze via LC-MS/MS, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for Lumefantrine β -D-Glucuronide.

Fig 2: Step-by-step in vitro UGT glucuronidation assay workflow for Lumefantrine.

References

-

[4] Glucuronosyltransferase - Wikipedia. Wikipedia. URL:[Link]

-

[1] Pharmacokinetic Properties of Artemether, Dihydroartemisinin, Lumefantrine, and Quinine in Pregnant Women with Uncomplicated Plasmodium falciparum Malaria in Uganda. Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]

-

[3] SUMMARY OF PRODUCT CHARACTERISTICS ARTEMETHER/LUMEFANTRINE TABLETS. TMDA. URL:[Link]

-

[5] Population Pharmacokinetics of Lumefantrine in Pregnant Women Treated with Artemether-Lumefantrine for Uncomplicated Plasmodium falciparum Malaria. Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]

-

[2] Artemether-Lumefantrine Pharmacokinetics and Clinical Response Are Minimally Altered in Pregnant Ugandan Women Treated for Uncomplicated Falciparum Malaria. PMC - NIH. URL:[Link]

-

[6] The Impact of Extended Treatment With Artemether-lumefantrine on Antimalarial Exposure and Reinfection Risks in Ugandan Children With Uncomplicated Malaria: A Randomized Controlled Trial. PMC - NIH. URL:[Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. tmda.go.tz [tmda.go.tz]

- 4. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. The Impact of Extended Treatment With Artemether-lumefantrine on Antimalarial Exposure and Reinfection Risks in Ugandan Children With Uncomplicated Malaria: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

High-Resolution Mass Spectrometry (HRMS) Profiling of Lumefantrine and Its Glucuronide Metabolite: A Comprehensive Analytical Protocol

Executive Summary

Lumefantrine is a highly lipophilic antimalarial agent routinely co-administered with artemether. While nominal mass liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantifying the parent drug, the characterization of its Phase II metabolites—specifically lumefantrine glucuronide—requires the superior resolving power of High-Resolution Mass Spectrometry (HRMS). This application note provides a self-validating, step-by-step LC-HRMS protocol designed to extract, separate, and precisely quantify lumefantrine and its glucuronide conjugate from complex biological matrices.

Pharmacokinetic Context & Mechanistic Insights

In vivo, lumefantrine undergoes extensive hepatic metabolism. The primary Phase I metabolic pathway is mediated by Cytochrome P450 3A4 (CYP3A4), which dealkylates the parent drug to form the active metabolite desbutyl-lumefantrine 1. Concurrently, the hydroxyl group of lumefantrine is targeted by uridine 5'-diphospho-glucuronosyltransferases (UGTs) for Phase II conjugation, yielding lumefantrine glucuronide.

Understanding this pathway is critical for bioanalytical scientists because the physicochemical properties of the drug shift dramatically during metabolism. Lumefantrine is highly hydrophobic (logP ~ 8.67) 2, whereas the addition of the glucuronic acid moiety renders the metabolite highly polar.

Metabolic pathway of lumefantrine mediated by CYP3A4 and UGTs.

Analytical Rationale: Why LC-HRMS?

Traditional quantification methods for lumefantrine rely on HPLC-UV or nominal mass LC-MS/MS, which often require large plasma volumes and extended run times [[3]](). Furthermore, triple quadrupole systems can struggle to distinguish trace-level Phase II metabolites from isobaric endogenous matrix interferences.

Untargeted and targeted HRMS (e.g., Orbitrap or Q-TOF platforms) provides broad-spectrum coverage of the metabolome 4. By operating at a high mass resolution (>70,000 FWHM) and maintaining strict mass accuracy (<5 ppm error), HRMS unequivocally confirms the elemental formula of the glucuronide conjugate through exact mass and isotopic fidelity 5.

Experimental Methodologies

The Causality of Sample Preparation

Choice of Extraction: Liquid-liquid extraction (LLE) using non-polar solvents (e.g., hexane or ethyl acetate) is highly efficient for the lipophilic parent drug but will leave the polar lumefantrine glucuronide trapped in the discarded aqueous phase. Therefore, Protein Precipitation (PPT) is mandated. Using acetonitrile ensures the simultaneous recovery of both the hydrophobic parent and the hydrophilic metabolite 3. Choice of Modifier: Acidifying the precipitation solvent with 0.1% formic acid serves a dual purpose: it disrupts drug-protein binding in plasma and keeps the glucuronic acid moiety (pKa ~ 3.0) in a protonated state, improving its retention on a reversed-phase LC column.

Step-by-Step Protocol

-

Sample Aliquoting: Transfer 50 µL of human plasma into a 1.5 mL Eppendorf tube.

-

Internal Standard Addition: Add 10 µL of deuterated internal standard (Lumefantrine-D9, 1 µg/mL) to correct for ionization saturation and cumulative matrix effects 2.

-

Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

-

Supernatant Recovery: Transfer 100 µL of the clear supernatant into an LC vial equipped with a glass insert.

-

Injection: Inject 5 µL into the LC-HRMS system.

Step-by-step LC-HRMS workflow for lumefantrine glucuronide quantification.

System Suitability & Self-Validation

To ensure the trustworthiness of the generated data, the protocol must act as a self-validating system:

-

Matrix Effect (ME) Assessment: Absolute ME must be calculated by comparing the peak area of lumefantrine glucuronide spiked into post-extraction blank plasma against a neat standard solution. The co-eluting Lumefantrine-D9 IS is strictly required to normalize these effects 2.

-

Mass Accuracy Verification: The system is deemed suitable only if the mass error for the [M+H]+ precursor ions remains below 5 ppm across the entire chromatographic peak width 5.

Quantitative Data & Mass Accuracy Summaries

The following tables summarize the critical instrumental parameters and the exact mass targets required for the successful execution of this protocol.

Table 1: Liquid Chromatography (LC) Gradient Conditions Column: Sub-2 µm C18 (e.g., 100 × 2.1 mm, 1.7 µm) | Column Temp: 40 °C

| Time (min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Flow Rate (mL/min) |

| 0.0 | 90 | 10 | 0.4 |

| 1.0 | 90 | 10 | 0.4 |

| 4.0 | 10 | 90 | 0.4 |

| 6.0 | 10 | 90 | 0.4 |

| 6.1 | 90 | 10 | 0.4 |

| 8.0 | 90 | 10 | 0.4 |

Table 2: High-Resolution Mass Spectrometry (HRMS) Parameters

| Parameter | Value / Setting |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive (+) |

| Spray Voltage | 3.5 kV |

| Capillary Temperature | 320 °C |

| Sheath / Aux Gas Flow | 40 arb / 10 arb |

| MS1 Resolution | 70,000 FWHM (at m/z 200) |

| MS2 Resolution | 17,500 FWHM (at m/z 200) |

| Collision Energy (HCD) | 35 eV (with 15 eV spread) |

Table 3: Accurate Mass & Diagnostic Fragments

| Analyte | Chemical Formula | Theoretical [M+H]⁺ (Da) | Key Diagnostic MS² Fragments (Da) |

| Lumefantrine | C₃₀H₃₂Cl₃NO | 528.1622 | 510.1516 (Loss of H₂O), 346.0521 |

| Lumefantrine Glucuronide | C₃₆H₄₀Cl₃NO₇ | 704.1949 | 528.1622 (Loss of GlcA), 510.1516 |

| Desbutyl-lumefantrine | C₂₆H₂₄Cl₃NO | 472.0996 | 454.0891 (Loss of H₂O), 346.0521 |

Conclusion

By leveraging the high mass accuracy and resolving power of HRMS, alongside a carefully optimized protein precipitation workflow, researchers can simultaneously monitor the highly lipophilic lumefantrine and its polar glucuronide metabolite. This self-validating methodology ensures high-fidelity pharmacokinetic profiling, free from the matrix suppression and isobaric interferences that plague traditional nominal mass assays.

References

- Source: nih.

- Source: nih.

- “UV-Driven Self-Cleaning” Magnetic Molecularly Imprinted Absorbents Coupled with LTP-MS and LC-TQ-MS for Rapid High-Throughput Screening and Quantification of Organophosphorus Pesticides in Agro-products(Methodological validation for HRMS mass accuracy <5 ppm)

- Source: nih.

- Plasma metabolomics of autism spectrum disorder and influence of shared components in proband families(Untargeted HRMS broad-spectrum coverage)

Sources

- 1. Artemether-Lumefantrine Pharmacokinetics and Clinical Response Are Minimally Altered in Pregnant Ugandan Women Treated for Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Lumefantrine and its Metabolites in Human Plasma

Abstract

This application note presents a detailed and validated protocol for the solid-phase extraction (SPE) of the antimalarial drug Lumefantrine and its primary active metabolite, desbutyl-lumefantrine, from human plasma. Given the high lipophilicity and basic nature of these compounds, a mixed-mode solid-phase extraction strategy is employed to achieve high recovery and excellent sample cleanup, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a step-by-step methodology, explains the scientific rationale behind each procedural choice, and adheres to the principles of bioanalytical method validation to ensure data integrity and reproducibility.

Introduction: The Clinical and Analytical Imperative

Lumefantrine, a highly lipophilic aryl alcohol, is a cornerstone of first-line artemisinin-based combination therapies (ACTs) for uncomplicated Plasmodium falciparum malaria.[1][2] It exhibits a long elimination half-life (3-6 days), which is crucial for clearing residual parasites that may persist after the short-acting artemisinin component is cleared.[3] The therapeutic efficacy of Lumefantrine is closely linked to its systemic exposure, which can be highly variable among patients, particularly in vulnerable populations such as pregnant women.[4]

Lumefantrine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme to its major active metabolite, desbutyl-lumefantrine.[3][5] While present at lower concentrations than the parent drug, this metabolite contributes to the overall antimalarial activity.[4] Therefore, accurate and precise quantification of both Lumefantrine and desbutyl-lumefantrine in biological matrices like plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and optimizing dosing regimens to combat drug resistance.

Biological samples, particularly plasma, are complex matrices containing proteins, lipids, salts, and other endogenous substances that can interfere with analytical quantification.[6] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest while removing interfering components.[7][8] This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for the bioanalysis of Lumefantrine and its metabolites.

Foundational Principles: Designing the Extraction Strategy

The selection of an appropriate SPE strategy is dictated by the physicochemical properties of the target analytes.[9] Understanding these properties is paramount to developing a robust and efficient extraction method.

Physicochemical Properties of Lumefantrine and Desbutyl-Lumefantrine

| Property | Lumefantrine | Desbutyl-Lumefantrine | Rationale for SPE Strategy |

| Molecular Weight | 528.94 g/mol [3] | ~472.83 g/mol | High molecular weight contributes to non-polar character. |

| LogP (Lipophilicity) | High (experimentally determined between 2.29-3.52)[2][10] | Expected to be high | The high lipophilicity strongly suggests a reversed-phase retention mechanism.[11][12] |

| pKa (Basicity) | ~9.35 (weakly basic)[2][10] | Expected to be similar to parent | The basic nature allows for manipulation of its charge state with pH for selective retention and elution using an ion-exchange mechanism.[11] |

| Water Solubility | Practically insoluble (30.9 ng/mL)[3] | Expected to be very low | The low aqueous solubility necessitates organic solvents for elution and highlights the need for effective pre-treatment to release the drug from plasma proteins. |

| Plasma Protein Binding | >99.7%[3] | High | Strong binding requires a protein precipitation step prior to SPE to ensure the analytes are available for extraction.[13] |

The SPE Workflow: A Visual Overview

The following diagram illustrates the key stages of the mixed-mode SPE protocol for Lumefantrine and its metabolites.

Caption: Workflow of the mixed-mode SPE protocol for Lumefantrine metabolites.

Detailed Step-by-Step Protocol

This protocol is optimized for a 100 µL human plasma sample. Volumes should be scaled accordingly for different sample sizes. All procedures should be performed in a well-ventilated fume hood.

Required Materials and Reagents

-

SPE Cartridges: Mixed-Mode Cation Exchange (MCX) cartridges (e.g., C8 and benzenesulfonic acid functional groups, 30 mg/1 mL).

-

Biological Sample: Human plasma (collected in K2EDTA tubes).

-

Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled Lumefantrine or a close analog like Halofantrine).[13]

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Type I)

-

Formic Acid (or Perchloric Acid[13])

-

Ammonium Hydroxide (concentrated)

-

-

Equipment:

-

Calibrated pipettes and tips

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator

-

LC-MS/MS system

-

Protocol Steps

Part A: Sample Pre-treatment

The objective of this stage is to disrupt the strong binding between Lumefantrine and plasma proteins, making the analytes accessible for extraction.

-

Aliquoting and Spiking: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the human plasma sample. Add the internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to denature proteins and keep the analytes in their protonated (charged) state.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

-

Dilution: Add 600 µL of water containing 0.1% formic acid. This dilution step reduces the organic solvent concentration of the sample, ensuring proper retention of the analytes on the reversed-phase component of the SPE sorbent during loading.

Part B: Solid-Phase Extraction

This is a multi-step process involving conditioning, loading, washing, and elution.[15]

-

Conditioning: Place the MCX cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge. This step wets the stationary phase and activates the hydrophobic functional groups.[11] Do not let the sorbent go dry.

-

Equilibration: Pass 1 mL of water containing 0.1% formic acid through each cartridge. This equilibrates the sorbent to the pH and polarity of the sample loading solution, ensuring optimal retention.[11]

-

Sample Loading: Load the entire diluted supernatant (~1 mL) onto the conditioned and equilibrated cartridge. Apply a slow and steady flow rate (approx. 1 drop per second) to allow for sufficient interaction time between the analytes and the sorbent. At this stage, the analytes are retained by two mechanisms:

-

Reversed-Phase: The hydrophobic fluorene core interacts with the C8 chains.

-

Ion-Exchange: The protonated tertiary amine group (positively charged at acidic pH) binds to the negatively charged sulfonic acid groups on the sorbent.

-

-

Wash Step 1 (Aqueous Wash): Pass 1 mL of water containing 0.1% formic acid through the cartridge. This step removes highly polar, water-soluble interferences without disrupting the analyte-sorbent interactions.

-

Wash Step 2 (Organic Wash): Pass 1 mL of methanol through the cartridge. This step removes less polar, matrix-derived interferences (like lipids) that are retained by hydrophobic interactions. The analytes are not eluted because they are still strongly bound by the ion-exchange mechanism.

-

Drying: Dry the cartridges under high vacuum for 2-5 minutes to remove any residual wash solvents.

-

Elution: Place clean collection tubes inside the manifold. Elute the analytes by passing 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic nature of this solution neutralizes the positive charge on the tertiary amine of Lumefantrine and its metabolite. This disrupts the strong ion-exchange bond, allowing the now-neutral and lipophilic analytes to be eluted by the methanol.[16]

Part C: Final Sample Preparation

-

Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase of your LC-MS/MS system (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 20 seconds to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Method Validation and Performance

Adherence to bioanalytical method validation guidelines, such as those from the FDA, is critical to ensure the reliability of the data.[17][18] A full validation should assess the following parameters.[19][20][21]

| Validation Parameter | Acceptance Criteria (Typical) | Rationale |

| Selectivity & Specificity | No significant interfering peaks at the retention times of the analytes and IS in blank matrix. | Ensures the method accurately measures only the intended analytes.[17] |

| Matrix Effect | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%. | Assesses the ion suppression or enhancement from co-eluting matrix components. |

| Recovery | Should be consistent, precise, and reproducible. Typically >80%. | Measures the efficiency of the extraction process.[13] |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between instrument response and analyte concentration. |

| Accuracy & Precision | Within-run and between-run precision (CV%) ≤15% (≤20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). | Confirms the closeness of measured values to the true value and the reproducibility of the method.[17] |

| Stability | Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). | Ensures sample integrity from collection to analysis. |

This protocol, when properly executed, is expected to yield recoveries greater than 85% with a relative standard deviation of less than 10%, providing a clean extract and minimizing matrix effects for sensitive LC-MS/MS analysis.

Troubleshooting and Expert Insights

-

Low Recovery:

-

Cause: Incomplete protein precipitation.

-

Solution: Ensure the precipitating solvent is cold and that vortexing is vigorous. Allow sufficient time for centrifugation.

-

Cause: Sorbent drying out during conditioning or equilibration.

-

Solution: Do not let the sorbent bed go dry before sample loading.

-

Cause: Elution solvent is not basic enough.

-

Solution: Prepare the ammoniated methanol fresh. Ensure the concentration of ammonium hydroxide is sufficient to neutralize the analytes.

-

-

High Matrix Effects:

-

Cause: Inadequate washing steps.

-

Solution: Optimize the volume and composition of the organic wash (Wash Step 2). A stronger, non-eluting organic solvent might be necessary.

-

Cause: Breakthrough of interferences.

-

Solution: Ensure the sample loading flow rate is slow and consistent.

-

-

Poor Reproducibility:

-

Cause: Inconsistent flow rates during SPE steps.

-

Solution: Use a vacuum manifold with good flow control. Automating the SPE process can also improve consistency.[15]

-

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of Lumefantrine and its desbutyl metabolite from human plasma. By leveraging a mixed-mode SPE strategy, this method effectively addresses the challenges posed by the analytes' physicochemical properties and the complexity of the biological matrix. The detailed, step-by-step procedure, coupled with an explanation of the underlying principles, empowers researchers to achieve high-quality, reproducible results essential for advancing clinical and pharmacological research in malaria treatment. The successful implementation of this protocol, followed by rigorous validation, will ensure the generation of reliable data that meets regulatory standards.[18]

References

-

Lumefantrine - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Contract Pharma. Retrieved from [Link]

-

A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2022, November). U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. Retrieved from [Link]

-

Rapid Method Development for Bioanalysis with SPEC 96-well Method Development Kit. (2011, December 23). Agilent. Retrieved from [Link]

-

Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]

-

Moore, C. M., et al. (2004). Mixed-mode solid-phase extraction procedures for the determination of MDMA and metabolites in urine using LC-MS, LC-UV, or GC-NPD. Journal of Analytical Toxicology, 28(1), 50-8. Retrieved from [Link]

-

Solid-Phase Extraction (SPE). (2024, November 5). Veeprho. Retrieved from [Link]

-

MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis, 8(16), 1635-1639. Retrieved from [Link]

-

What is Solid-Phase Extraction? (n.d.). Phenomenex. Retrieved from [Link]

-

Bioanalytical Method Development A Comprehensive Guide. (2026, March 11). LinkedIn. Retrieved from [Link]

-

Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. (n.d.). Shimadzu. Retrieved from [Link]

-

Lai, C. K., et al. (1997). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Clinical Chemistry, 43(2), 312-25. Retrieved from [Link]

-

Lumefantrine. (n.d.). PubChem. Retrieved from [Link]

-

Artemether/Lemefantrine. (2019, June 6). Johns Hopkins ABX Guide. Retrieved from [Link]

-

Notes on the Design of Bioequivalence Study: Artemether + Lumefantrine. (2021, January 20). World Health Organization. Retrieved from [Link]

-

Huang, L., et al. (2010). A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 48(4), 261-5. Retrieved from [Link]

-

Babalola, C. P., et al. (2013). Experimental determination of the physicochemical properties of lumefantrine. African Journal of Medicine and Medical Sciences, 42(3), 245-51. Retrieved from [Link]

-

Nyunt, M. M., et al. (2025). Population pharmacokinetics of lumefantrine in pregnant and non-pregnant women with uncomplicated Plasmodium falciparum malaria in Western Kenya. British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Phase I and II metabolism of lumefantrine. (n.d.). ResearchGate. Retrieved from [Link]

-

Bierman, J. S., & Campognone, M. V. (2026, March 31). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. LCGC North America. Retrieved from [Link]

-

Babalola, C. P., et al. (2013). Experimental determination of the physicochemical properties of lumefantrine. African Journal of Medicine and Medical Sciences. Retrieved from [Link]

Sources

- 1. Lumefantrine | C30H32Cl3NO | CID 6437380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Experimental determination of the physicochemical properties of lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lumefantrine - Wikipedia [en.wikipedia.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. ojshostng.com [ojshostng.com]